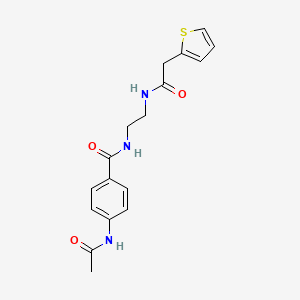
4-acetamido-N-(2-(2-(thiophen-2-yl)acetamido)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Oxidative Transformations
This compound has been used in recent advancements in synthetic methodologies for selective, oxidative transformations . It has led to increased applications across a broad array of disciplines .
Drug Discovery and Natural Product Total Synthesis
The unique properties of this compound have found applications in drug discovery and natural product total synthesis .
Electrocatalytic Methods
It has been used in the development of new electrocatalytic methods for the depolymerization of lignin and modification of other biopolymers .
Nucleoside Modifications
This compound has been used in in vitro and in vivo nucleoside modifications .
Supramolecular Catalysis
It has found applications in supramolecular catalysis .
Synthesis of New Polymers and Materials
This compound has been used in the synthesis of new polymers and materials .
Organic Redox Flow Batteries
It has been used in enhancements in the design of organic redox flow batteries .
Interaction with Graphene Quantum Dots
There has been research on the interaction of graphene quantum dots (GQDs) with this compound . The fluorescence quantum yields were higher for the doped GQDs compared to the undoped .
Mécanisme D'action
Target of Action
The primary targets of 4-acetamido-N-(2-(2-(thiophen-2-yl)acetamido)ethyl)benzamide are Histone Deacetylase 1 (HDAC1) and Histone Deacetylase 2 (HDAC2) . These enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to a more compact and less transcriptionally active chromatin structure .
Mode of Action
This compound acts as a selective inhibitor of HDAC1 and HDAC2 . It binds to these enzymes with high affinity, with Ki values of 0.2 and 1.5 nM respectively . By inhibiting the deacetylase activity of HDAC1 and HDAC2, it prevents the removal of acetyl groups from histones, leading to a more relaxed chromatin structure and increased gene transcription .
Biochemical Pathways
The inhibition of HDAC1 and HDAC2 affects multiple biochemical pathways involved in gene expression. The exact pathways and their downstream effects can vary depending on the specific genes that are upregulated due to the increased histone acetylation. Hdac inhibitors are generally associated with effects on cell cycle regulation, apoptosis, and differentiation .
Pharmacokinetics
The compound’s solubility in dmso and in a mixture of dmso and sbe-β-cd in saline suggests that it may be well-absorbed and distributed in the body
Result of Action
The molecular and cellular effects of the compound’s action are likely to be diverse, given its impact on gene expression. By inhibiting HDAC1 and HDAC2, it could potentially upregulate the expression of various genes, leading to changes in cellular functions such as cell cycle progression, apoptosis, and differentiation .
Propriétés
IUPAC Name |
4-acetamido-N-[2-[(2-thiophen-2-ylacetyl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-12(21)20-14-6-4-13(5-7-14)17(23)19-9-8-18-16(22)11-15-3-2-10-24-15/h2-7,10H,8-9,11H2,1H3,(H,18,22)(H,19,23)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCOCQQEAFNUMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)CC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetamido-N-(2-(2-(thiophen-2-yl)acetamido)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

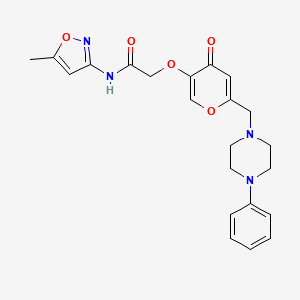
![2-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2354779.png)


![(4E)-1-[3-(diethylamino)propyl]-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione](/img/structure/B2354786.png)
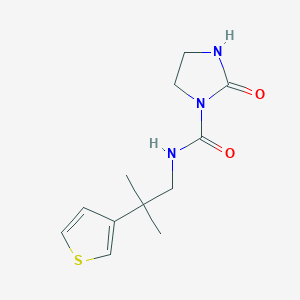
![2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2354788.png)
![2-{3-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2354789.png)
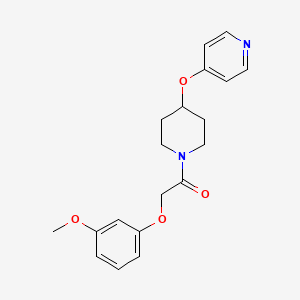
![4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2354794.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2354796.png)
![1-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole](/img/structure/B2354798.png)
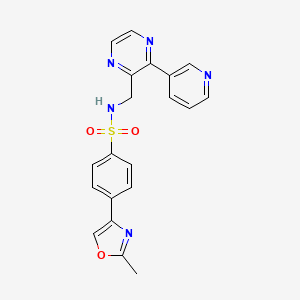
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-2-thioxo-3-(m-tolyl)thiazolidin-4-one](/img/structure/B2354800.png)